molecular formula C14H13FN4O3 B5541724 7-(2-fluorobenzyl)-8-hydroxy-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

7-(2-fluorobenzyl)-8-hydroxy-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B5541724
M. Wt: 304.28 g/mol
InChI Key: RDRANYPHRBGLCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(2-fluorobenzyl)-8-hydroxy-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, also known as 2-Fluoro-8-hydroxy-1,6-dimethylxanthine, is a purine derivative that has been the subject of scientific research due to its potential pharmacological properties. This compound has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future applications in the field of medicine.

Scientific Research Applications

Environmental Impact and Removal Techniques

  • Occurrence and Behavior in Aquatic Environments: Certain compounds, like parabens (which share a similar complexity in their chemical nature to the requested compound), have been extensively studied for their environmental impact, especially in aquatic environments. These studies have shown that while some chemicals are effectively removed by wastewater treatment processes, they can still be found at low concentrations in effluents, posing potential risks as emerging contaminants (Haman et al., 2015).

Chemical and Biological Properties

  • Oxidation Reactions and DNA Damage: Research into the one-electron oxidation reactions of nucleobases has highlighted the significance of understanding how chemical compounds interact with DNA, potentially causing damage through oxidation processes. This area of study could be relevant for assessing the biological effects of the compound (Cadet et al., 2014).

Applications in Health and Disease

  • Endocrine Disruption and Metabolic Disorders: Studies on endocrine-disrupting chemicals, such as certain phthalates and bisphenol A, have shown significant effects on obesity and type 2 diabetes mellitus. This research highlights the importance of understanding the endocrine and metabolic effects of chemicals, which could extend to the compound of interest (Stojanoska et al., 2017).

Advanced Material Science Applications

  • Photocatalytic Activity and Environmental Remediation: The study of photocatalytic activities of various compounds in clusters suggests potential applications in environmental remediation and the development of advanced materials with specific light-absorption and catalytic properties (Manca et al., 2005).

Analytical Chemistry and Toxicity Studies

  • Analytical Methods and Toxicity Analysis: The development of analytical methods for determining antioxidant activity, as well as toxicity studies, are crucial for understanding the multifaceted impacts of chemical compounds. These methods can help in assessing the safety and environmental effects of chemicals, including those structurally related to the compound (Munteanu & Apetrei, 2021).

Mechanism of Action

The mechanism of action of this compound is not clear without further information. If it’s intended for use as a drug, its mechanism of action would depend on its specific biological target .

Future Directions

The future directions for this compound would depend on its intended use. If it’s a novel compound, further studies could be conducted to explore its potential applications, such as in pharmaceuticals or materials science .

Properties

IUPAC Name

7-[(2-fluorophenyl)methyl]-1,3-dimethyl-9H-purine-2,6,8-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN4O3/c1-17-11-10(12(20)18(2)14(17)22)19(13(21)16-11)7-8-5-3-4-6-9(8)15/h3-6H,7H2,1-2H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDRANYPHRBGLCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=O)N2)CC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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